molecular formula C11H11N3OS B2462573 2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2195811-60-8

2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2462573
CAS No.: 2195811-60-8
M. Wt: 233.29
InChI Key: GBBSPXYXJRCRQJ-UHFFFAOYSA-N
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Description

2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a thiazole ring fused with a pyridazinone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions.

    Cyclization: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Pyridazinone Formation: The final step involves the formation of the pyridazinone ring through a cyclization reaction, typically using hydrazine derivatives and appropriate reaction conditions such as heating in a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure and exhibit similar biological activities.

    Pyridazinone Derivatives: Compounds such as 3-methyl-2-pyridazinone and 4-chloro-2-pyridazinone share the pyridazinone moiety and are used in similar applications.

Uniqueness

2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to the combination of the thiazole and pyridazinone rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c15-10-2-1-5-12-14(10)6-9-7-16-11(13-9)8-3-4-8/h1-2,5,7-8H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSPXYXJRCRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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